Lipophilicity Shift: XLogP3 Comparison Between 7,7-Difluoro‑2,5‑diazabicyclo[4.1.0]heptane and the Non‑Fluorinated Parent
Computed XLogP3 for 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane is –0.3, whereas the non‑fluorinated 2,5-diazabicyclo[4.1.0]heptane parent exhibits an XLogP3 of –0.6 [1][2]. The 0.3‑unit increase in predicted lipophilicity is consistent with the known logP‑elevating effect of gem‑difluorocyclopropanes and may improve passive membrane permeability while retaining aqueous solubility acceptable for oral bioavailability.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | –0.3 |
| Comparator Or Baseline | 2,5-Diazabicyclo[4.1.0]heptane (non‑fluorinated parent): –0.6 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Predicted by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18) |
Why This Matters
A 0.3‑unit logP increase approaches the sweet spot for CNS‑drug‑like properties (ideal ≈ 0–3), making the compound a strategically tuned replacement when moderate lipophilicity is required.
- [1] PubChem Compound Summary: 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane, CID 135392701. National Center for Biotechnology Information. Computed property: XLogP3-AA = –0.3. View Source
- [2] PubChem Compound Summary: 2,5-Diazabicyclo[4.1.0]heptane, CID 84647603. National Center for Biotechnology Information. Computed property: XLogP3-AA = –0.6. View Source
